2-Amino-3,5-dichlorobenzenethiol

Description

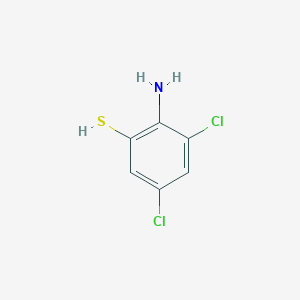

2-Amino-3,5-dichlorobenzenethiol is a substituted benzene derivative featuring an amino (-NH₂) group, two chlorine atoms at the 3- and 5-positions, and a thiol (-SH) group at the 2-position. For instance, ADMBA serves as a key intermediate in synthesizing SYP-9080, a novel insecticide . The thiol group in this compound likely enhances its reactivity in forming metal complexes or participating in nucleophilic substitution reactions, distinguishing it from amine-substituted analogs.

Properties

IUPAC Name |

2-amino-3,5-dichlorobenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NS/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKNQMOAETOFIDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1S)N)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3,5-dichlorobenzene-1-thiol typically involves the chlorination of 2-amino-1-thiophenol followed by purification processes . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of 2-amino-3,5-dichlorobenzene-1-thiol may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

2-amino-3,5-dichlorobenzene-1-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under oxidative conditions.

Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium ethoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Amino derivatives.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2-amino-3,5-dichlorobenzene-1-thiol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-amino-3,5-dichlorobenzene-1-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with thiol-reactive sites on proteins, leading to the modulation of protein function. The amino and dichloro groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Thermal Stability Parameters of ADMBA

| Parameter | Value | Method/Source |

|---|---|---|

| Activation Energy (Eₐ) | 120–150 kJ/mol* | Friedman method |

| TMRad | 254.3°C | AKTS simulation |

| SADT | 221°C | DSC analysis |

*Estimated range based on kinetic modeling.

Structural and Crystallographic Comparisons

The tin(IV) complex bis(2-amino-3,5-dichloropyridinium) hexachloridostannate(IV) dihydrate () shares a dichloro-amino motif but differs in backbone (pyridine vs. benzene) and functional groups (NH₂ vs. SH). Key structural features include:

Table 2: Structural Comparison of Dichloro-Substituted Compounds

Key Research Findings

Thermal Safety Protocols: ADMBA’s SADT (221°C) and TMRad (254.3°C) provide critical benchmarks for handling dichloroaromatics in industrial settings .

Structural Flexibility: Pyridine-based dichloro derivatives exhibit distinct hydrogen-bonding networks compared to benzene analogs, influencing solubility and stability .

Functional Group Impact: Thiols vs. amines alter reactivity profiles—thiols favor redox and coordination chemistry, while amines enhance thermal resilience .

Biological Activity

2-Amino-3,5-dichlorobenzenethiol (C₆H₅Cl₂NS) is an organic compound notable for its unique structural features, including an amino group, two chlorine atoms, and a thiol group attached to a benzene ring. This configuration imparts significant chemical properties that contribute to its biological activity. This article delves into the biological activities of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

The molecular weight of this compound is 194.08 g/mol. The synthesis typically involves the chlorination of 2-amino-1-thiophenol, followed by purification processes such as recrystallization and chromatography to isolate the desired product. Its structural characteristics enable it to serve as a versatile intermediate in various chemical syntheses and biological studies .

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. The thiol group allows for interactions with thiol-reactive sites on proteins, which can disrupt microbial function and viability. Studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its potential anticancer properties. The compound's ability to form covalent bonds with proteins may lead to the modulation of key signaling pathways involved in cancer progression. Preliminary studies suggest that it can induce apoptosis in cancer cells, although further research is necessary to elucidate its mechanisms fully .

The mechanism of action of this compound primarily involves:

- Covalent Bond Formation : The thiol group can form disulfide bonds with cysteine residues in proteins, altering their function.

- Hydrogen Bonding : The amino group facilitates hydrogen bonding with various biomolecules, enhancing binding affinity.

- Hydrophobic Interactions : The dichloro groups contribute to hydrophobic interactions that can influence target binding specificity .

Case Studies

Several studies have documented the biological effects of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations lower than many conventional antibiotics. This suggests potential for development into a new class of antimicrobial agents .

- Cytotoxicity Against Cancer Cells : In vitro assays showed that treatment with this compound resulted in significant cytotoxicity in various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways .

Comparative Analysis

To better understand the biological activity of this compound relative to similar compounds, the following table summarizes key properties:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Functional Groups |

|---|---|---|---|

| This compound | Yes | Yes | Amino (-NH₂), Thiol (-SH), Dichloro (-Cl) |

| 2-Amino-4-chlorobenzenethiol | Moderate | Moderate | Amino (-NH₂), Thiol (-SH), Mono-chloro (-Cl) |

| 2-Amino-3-thiophenol | Yes | Limited | Amino (-NH₂), Thiol (-SH) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.